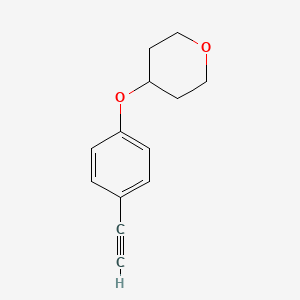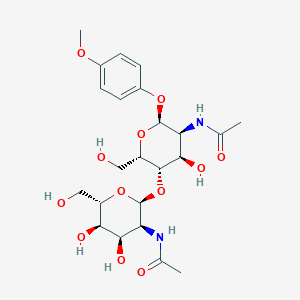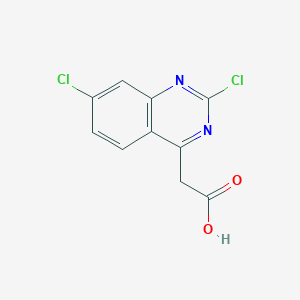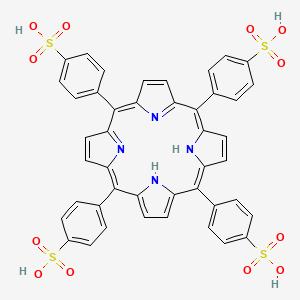
T4SPP;TSPP;Tetraphenylporphine sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra(4-sulfonatophenyl)porphyrin, commonly referred to as TPPS, is a water-soluble porphyrin derivative. Porphyrins are a class of organic compounds characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges. TPPS is distinguished by its four sulfonate groups attached to the phenyl rings, which enhance its solubility in aqueous solutions. This compound is widely studied for its unique photophysical and electrochemical properties, making it valuable in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TPPS typically involves the sulfonation of tetraphenylporphyrin. The process begins with the preparation of tetraphenylporphyrin through the condensation of pyrrole and benzaldehyde under acidic conditions. The resulting tetraphenylporphyrin is then subjected to sulfonation using concentrated sulfuric acid, which introduces sulfonate groups onto the phenyl rings. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of TPPS follows a similar synthetic route but on a larger scale. The key steps involve the controlled sulfonation of tetraphenylporphyrin using sulfuric acid, followed by purification through column chromatography. The purified TPPS is then crystallized and dried to obtain the final product. Industrial production emphasizes high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions
TPPS undergoes several types of chemical reactions, including:
Oxidation: TPPS can be oxidized to form various oxidation states, which are useful in studying redox properties.
Reduction: The compound can be reduced under specific conditions to yield reduced porphyrin species.
Substitution: TPPS can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of TPPS, as well as substituted derivatives with different functional groups. These products are valuable for studying the compound’s electronic and structural properties .
科学的研究の応用
TPPS has a wide range of scientific research applications, including:
Chemistry: TPPS is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions.
Biology: The compound is employed in studying protein-ligand interactions and as a fluorescent probe for biological imaging.
Medicine: TPPS is investigated for its potential in cancer treatment through photodynamic therapy, where it generates reactive oxygen species upon light activation.
Industry: TPPS is used in the development of sensors, optoelectronic devices, and as a component in dye-sensitized solar cells .
作用機序
The mechanism of action of TPPS primarily involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. This photodynamic effect is utilized in photodynamic therapy for cancer treatment. TPPS targets cellular components, leading to oxidative damage and cell death. The compound’s interaction with proteins and nucleic acids also plays a role in its biological effects .
類似化合物との比較
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar to TPPS but with carboxylate groups instead of sulfonate groups.
Tetrakis(4-pyridyl)porphyrin (TPyP): Contains pyridyl groups, offering different coordination chemistry.
Tetrakis(3,5-dicarboxyphenyl)porphyrin (TDCPP): Features carboxylate groups at different positions on the phenyl rings
Uniqueness of TPPS
TPPS is unique due to its high water solubility, which is attributed to the presence of sulfonate groups. This property makes it particularly useful in biological and medical applications where aqueous solubility is essential. Additionally, TPPS exhibits strong photophysical properties, making it an excellent candidate for photodynamic therapy and other light-driven processes .
特性
分子式 |
C44H30N4O12S4 |
|---|---|
分子量 |
935.0 g/mol |
IUPAC名 |
4-[10,15,20-tris(4-sulfophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChIキー |
YAVMDSYMZGJNES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


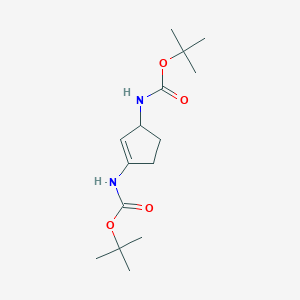
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
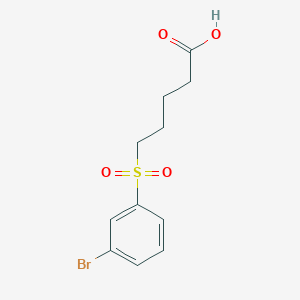

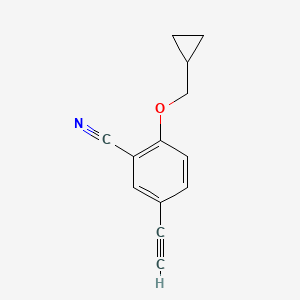
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
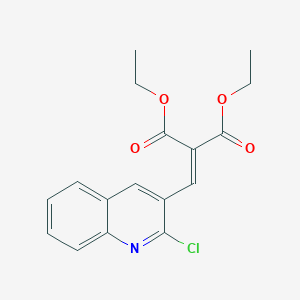
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
